molecular formula C18H25N3O2 B2460581 [3,5-Bis(piperidin-1-ylcarbonyl)phenyl]amine CAS No. 301172-75-8

[3,5-Bis(piperidin-1-ylcarbonyl)phenyl]amine

Cat. No.: B2460581
CAS No.: 301172-75-8
M. Wt: 315.417
InChI Key: XZWFLDPQYHXTBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3,5-Bis(piperidin-1-ylcarbonyl)phenyl]amine is a complex organic compound that features a piperidine ring structure. Piperidine derivatives are significant in medicinal chemistry due to their presence in numerous pharmaceuticals and natural alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,5-Bis(piperidin-1-ylcarbonyl)phenyl]amine typically involves multi-step organic reactions. One common method includes the use of enzyme cascades, which can convert protected amino alcohols into the desired piperidine derivatives . This method ensures high enantiopurity and yield.

Industrial Production Methods

Industrial production methods for this compound often involve the use of biocatalytic processes. These processes are advantageous due to their efficiency and sustainability. For instance, the use of galactose oxidase and imine reductase in a one-pot reaction can streamline the synthesis and prevent racemization of intermediates .

Chemical Reactions Analysis

Types of Reactions

[3,5-Bis(piperidin-1-ylcarbonyl)phenyl]amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.

    Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substituting agents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

[3,5-Bis(piperidin-1-ylcarbonyl)phenyl]amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [3,5-Bis(piperidin-1-ylcarbonyl)phenyl]amine involves its interaction with specific molecular targets. These interactions can modulate biological pathways and result in various pharmacological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as:

  • Piperidinones
  • Spiropiperidines
  • Condensed piperidines

Uniqueness

What sets [3,5-Bis(piperidin-1-ylcarbonyl)phenyl]amine apart is its unique structure, which allows for specific interactions with biological targets. This makes it a valuable compound for various applications in scientific research and industry .

Properties

IUPAC Name

[3-amino-5-(piperidine-1-carbonyl)phenyl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c19-16-12-14(17(22)20-7-3-1-4-8-20)11-15(13-16)18(23)21-9-5-2-6-10-21/h11-13H,1-10,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWFLDPQYHXTBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=CC(=C2)N)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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